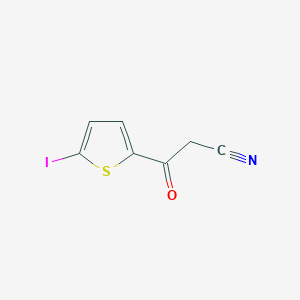
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile is an organic compound that features a thiophene ring substituted with an iodine atom at the 5-position, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile typically involves the iodination of a thiophene derivative followed by the introduction of the nitrile and ketone functionalities. One common method involves the following steps:
Iodination of Thiophene: Thiophene is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of 3-Oxopropanenitrile: The iodinated thiophene is then reacted with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride or potassium tert-butoxide, to introduce the nitrile and ketone groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.
Reduction Reactions: The nitrile and ketone groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions for substitution of the iodine atom.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction of nitrile and ketone groups.
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the thiophene ring.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the coupling partner.
Reduction Products: Amines and alcohols from the reduction of nitrile and ketone groups.
Oxidation Products: Sulfoxides and sulfones from the oxidation of the thiophene ring.
Scientific Research Applications
3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile depends on its application. In organic electronics, its role is primarily structural, contributing to the electronic properties of the materials it is incorporated into. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a bromine atom instead of iodine.
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of iodine.
3-(5-Fluorothiophen-2-yl)-3-oxopropanenitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile makes it more reactive in cross-coupling reactions compared to its bromine, chlorine, and fluorine analogs. This reactivity can be advantageous in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
3-(5-iodothiophen-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINZRXQHPFYYMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726359 | |
| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887588-22-9 | |
| Record name | 3-(5-Iodothiophen-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


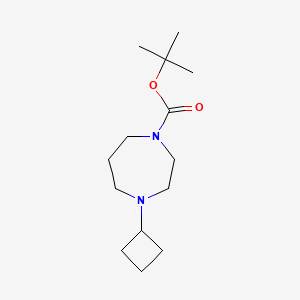


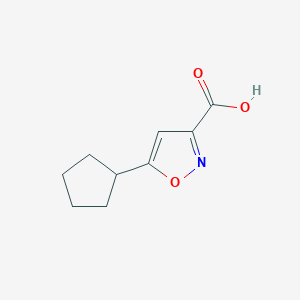



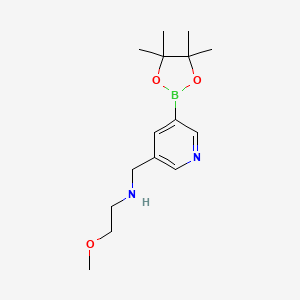

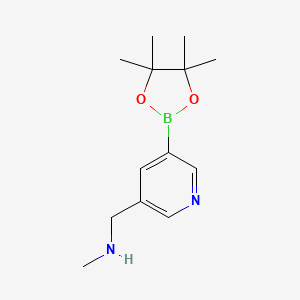
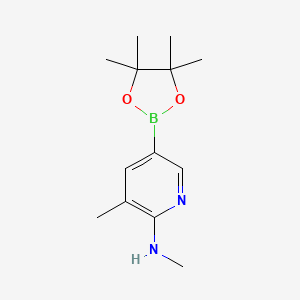
![(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1398717.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)

